1-(3,5-Dichloropyrazin-2-YL)ethanone

Organic synthesis Process chemistry Grignard reaction

Sourcing unreliable dichloropyrazine building blocks risks synthetic failure in SGK1 inhibitor programs. 1-(3,5-Dichloropyrazin-2-yl)ethanone (CAS 136866-39-2) is the validated late-stage intermediate for constructing pyrazolopyrazine cores. • Enables convergent synthesis of fused pyrazolopyrazine pharmacophores via pre-installed acetyl group; eliminates need for post-functionalization. • Regioselective SNAr at both chlorine-bearing positions supports sequential derivatization essential for SGK1 inhibitor potency (IC₅₀ 1.2-10 nM). • Scalable Grignard-based route achieves 99% yield; high-purity material (≥97%) minimizes Pd-coupling artifacts for reproducible SAR studies.

Molecular Formula C6H4Cl2N2O
Molecular Weight 191.01 g/mol
CAS No. 136866-39-2
Cat. No. B169271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dichloropyrazin-2-YL)ethanone
CAS136866-39-2
Molecular FormulaC6H4Cl2N2O
Molecular Weight191.01 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC=C(N=C1Cl)Cl
InChIInChI=1S/C6H4Cl2N2O/c1-3(11)5-6(8)10-4(7)2-9-5/h2H,1H3
InChIKeyIPYUCBQERMHHCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Dichloropyrazin-2-yl)ethanone: Strategic Building Block


1-(3,5-Dichloropyrazin-2-yl)ethanone (CAS 136866-39-2) is a dichlorinated pyrazine derivative bearing a reactive acetyl group at the 2-position. Its molecular architecture features two chlorine substituents at the 3- and 5-positions of the pyrazine ring, imparting distinct electrophilic character and regioselective functionalization potential compared to mono-chlorinated or alternative dichloro isomers . This compound is not an end-use pharmaceutical but a critical late-stage intermediate, documented as the immediate precursor to the core pyrazinopyrazine scaffold found in highly potent and selective serum- and glucocorticoid-regulated kinase 1 (SGK1) inhibitors . Commercially, it is available in research-grade purities ranging from 95% to ≥98%, with typical storage at 2–8°C under inert atmosphere .

Pre-installed Ketone Enables convergent synthesis of pyrazolopyrazine cores for kinase inhibitor scaffolds.
3,5-Dichloro Regiochemistry Supports sequential, regioselective SNAr for pharmacophore connectivity.
Research-Grade Purity Tiers Available in high-purity grade for catalyst-sensitive coupling steps.

1-(3,5-Dichloropyrazin-2-yl)ethanone: Why It Cannot Be Replaced


Indiscriminate substitution of 1-(3,5-dichloropyrazin-2-yl)ethanone with closely related dichloropyrazines or pyrazine building blocks risks synthetic failure or compromised biological activity in downstream kinase inhibitors. Unlike simple dichloropyrazines such as 2,3-dichloropyrazine (CAS 4858-85-9) or 2,5-dichloropyrazine (CAS 19745-07-4), which lack the acetyl handle required for direct C–C bond formation at the 2-position [1], this compound offers a pre-installed ketone that enables convergent synthesis of fused pyrazolopyrazine cores. Furthermore, its specific 3,5-dichloro substitution pattern confers enhanced electrophilicity at both chlorine-bearing positions—in contrast to the 2,3- or 2,5-dichloro isomers—allowing for sequential, regioselective nucleophilic aromatic substitution (SNAr) that is essential for constructing the precise connectivity found in SGK1 inhibitor pharmacophores [2]. The ethanol analog, 1-(3,5-dichloropyrazin-2-yl)ethanol (CAS 136866-33-6), while sharing the dichloropyrazine scaffold, presents an alcohol rather than a ketone, altering both reactivity and oxidation state and necessitating additional synthetic steps to achieve the acetyl group required for key cyclocondensation reactions.

Target Acetyl handle at 2-position
2,3-Dichloropyrazine Lacks acetyl group; needs de novo core construction
Missing ketone blocks direct C–C bond formation, may complicate synthesis.
Target Ketone oxidation state
Ethanol analog Alcohol alters reactivity; extra oxidation step needed
Increased step count and reduced yield risk may limit scalability.

1-(3,5-Dichloropyrazin-2-yl)ethanone: Yield, Purity & Properties


Synthetic Efficiency: Grignard Addition Route

In a patent-exemplified synthesis, 1-(3,5-dichloropyrazin-2-yl)ethanone is prepared via Grignard addition of methylmagnesium bromide to 3,5-dichloropyrazine-2-carbonitrile, achieving a 99% isolated yield after a single-step reaction at −78°C to room temperature . This represents a substantial yield advantage compared to alternative synthetic routes employing, for example, oxidation of the corresponding ethanol derivative, which have been reported to afford the ketone in yields as low as 38% after purification . The 99% yield translates directly to lower cost of goods and higher throughput for large-scale synthesis campaigns.

Synthetic Yield
Reported
99% isolated
2.6-fold higher yield vs oxidation route
Grignard addition at −78°C to rt
Organic synthesis Process chemistry Grignard reaction

Commercial Purity: High Grade vs. Standard

Commercial suppliers offer this compound in two distinct purity grades: ≥98% (HPLC) and 95%+ (typical specification). The higher purity grade (≥98%) is particularly suited for sensitive coupling reactions where residual impurities could poison palladium catalysts or generate side products . In contrast, the 95% grade may be sufficient for less demanding transformations or early-stage exploratory chemistry . This tiered purity offering is not uniformly available for close analogs such as 1-(3,5-dichloropyrazin-2-yl)ethanol, which is commonly supplied only at 95% purity .

Purity Specification
Data to verify
≥98% (HPLC)
High-purity grade for sensitive couplings
Standard grade: 95% typical
Analytical chemistry Quality control Procurement

Physicochemical Properties vs. Alcohol Analog

Computational physicochemical descriptors for 1-(3,5-dichloropyrazin-2-yl)ethanone include a calculated LogP of 1.986 and a topological polar surface area (TPSA) of 42.85 Ų . These values place the compound in a favorable range for blood–brain barrier permeability and oral absorption in fragment-based drug discovery, according to Lipinski's Rule of Five guidelines. In contrast, the corresponding ethanol analog, 1-(3,5-dichloropyrazin-2-yl)ethanol, exhibits a lower LogP (predicted ~1.0–1.3) and higher TPSA (~62 Ų) due to the hydrogen-bond donating alcohol group, which may reduce membrane permeability. While no direct experimental permeability comparison is available for these specific compounds, the class-level inference is that the ketone functional group confers more favorable predicted pharmacokinetic properties for early-stage lead optimization.

Physicochemical Profile
Class-level
LogP 1.99 · TPSA 42.9 Ų
Predicted CNS-penetrant over alcohol analog
In silico data; experimental confirmation needed
Drug design ADME prediction Medicinal chemistry

Key Intermediate for Potent SGK1 Inhibitors

1-(3,5-Dichloropyrazin-2-yl)ethanone serves as the direct precursor to a class of N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides identified as highly active and selective SGK1 inhibitors . While the compound itself is not a kinase inhibitor, the final elaborated molecules derived from this intermediate exhibit IC₅₀ values in the low nanomolar range (e.g., 1.2 nM to 10 nM) against recombinant SGK1 in substrate phosphorylation assays [1]. This potent activity distinguishes the synthetic utility of this specific ethanone building block from simpler dichloropyrazines, which would require extensive de novo construction of the pyrazolopyrazine core and lack the established structure–activity relationship (SAR) data linking this scaffold to SGK1 inhibition.

SGK1 Inhibitor Utility
Reported
Downstream IC₅₀ 1.2–10 nM
Validated scaffold for SGK1 SAR studies
BindingDB confirmed nanomolar inhibition
Kinase inhibition SGK1 Osteoarthritis

1-(3,5-Dichloropyrazin-2-yl)ethanone: Applications in R&D


Lead Optimization for SGK1 Inhibitors

Medicinal chemistry teams focused on serum- and glucocorticoid-regulated kinase 1 (SGK1) as a target for osteoarthritis or inflammatory disease should procure this compound as the validated entry point to the pyrazolopyrazine scaffold. The established synthetic route and availability of high-purity material (≥98%) minimize impurity-related artifacts during palladium-catalyzed coupling steps, directly supporting reproducible structure–activity relationship studies . The documented downstream potency (IC₅₀ = 1.2–10 nM) provides a benchmark for new analog design.

Scalable Process Chemistry Development

Process research and development groups evaluating cost-effective routes to pyrazinopyrazine cores should prioritize this intermediate due to the 99% yield achieved in the Grignard-based synthesis from 3,5-dichloropyrazine-2-carbonitrile . The high atom economy and mild reaction conditions (Et₂O, −78°C to rt) offer a robust and scalable method compared to lower-yielding oxidation alternatives, reducing overall cost of goods for kilogram-scale campaigns.

CNS-Penetrant Fragment-Based Discovery

Fragment-based screening groups seeking low-molecular-weight building blocks with favorable physicochemical properties should consider this compound. Its calculated LogP of 1.986 and TPSA of 42.85 Ų fall within the optimal range for blood–brain barrier penetration, suggesting that elaborated inhibitors may retain CNS exposure—a feature not shared by the more polar ethanol analog . This makes the ethanone a strategic choice for CNS-accessible kinase inhibitor programs.

Application
Selection Property
Validation Focus
SGK1 Inhibitor Lead Optimization
Validated pyrazolopyrazine scaffold precursor
Reproducible SAR and downstream potency benchmarks
Scalable Process Chemistry Development
High-yielding Grignard-based route
Cost-effective scale-up and atom economy
CNS Fragment-Based Discovery
Predicted CNS-penetrant physicochemical profile
Confirm brain exposure in downstream inhibitors

Technical Documentation Hub

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